Cas no 10543-95-0 (2-Propanone,1,1,1,3,3,3-hexafluoro-, hydrate (1:1))

10543-95-0 structure
Nome del prodotto:2-Propanone,1,1,1,3,3,3-hexafluoro-, hydrate (1:1)
2-Propanone,1,1,1,3,3,3-hexafluoro-, hydrate (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
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- 2-Propanone,1,1,1,3,3,3-hexafluoro-, hydrate (1:1)
- 1,1,1,3,3,3-hexafluoropropan-2-one,hydrate
- HEXAFLUORO-2-PROPANONE MONOHYDRATE
- 2-Propanone, hexafluoro-, hydrate
- Acetone, hexafluoro-, hydrate
- ACMC-20aj2s
- Hexafluoro-2-propanone trihydrate
- Hexafluoroacetone hydrate
- Perfluoroacetone trihydrate
- UN2552
- hexafluoroacetone monohydrate
- Hexafluoroacetone hydrate [UN2552] [Poison]
- 2-Propanone,1,1,1,3,3,3-hexafluoro-, hydrate (5:8)
- 1,1,1,3,3,3-hexafluoro-propan-2-one hydrate
- A822119
- 1,1,1,3,3,3-hexafluoropropan-2-one hydrate
- AKOS024386531
- 10543-95-0
- 1,1,1,3,3,3-hexafluoropropan-2-one;hydrate
- 109640-39-3
- 1,1,1,3,3,3-hexafluoropropan-2-one hydrate;Hexafluoroacetone trihydrate
- SCHEMBL104500
- Hexafluoroacetone deuterate
- DTXSID80147129
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- Inchi: InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2
- Chiave InChI: HEBNOKIGWWEWCN-UHFFFAOYSA-N
- Sorrisi: O.O=C(C(F)(F)F)C(F)(F)F
Proprietà calcolate
- Massa esatta: 183.99586
- Massa monoisotopica: 165.985334
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 124
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1
- XLogP3: 1.5
Proprietà sperimentali
- Densità: 1.496
- Punto di fusione: -125.45 deg C @ 101.3 kPa
- Punto di ebollizione: 234.3°Cat760mmHg
- Punto di infiammabilità: 104.3°C
- PSA: 48.57
2-Propanone,1,1,1,3,3,3-hexafluoro-, hydrate (1:1) Letteratura correlata
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1. New aspects concerning the mechanism of the ketone-catalysed decomposition of Caro’s acidAndreas Lange,Markus Hild,Hans-Dieter Brauer J. Chem. Soc. Perkin Trans. 2 1999 1343
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2. Efficient and convenient entry to β-hydroxy-β-trifluoromethyl-β-substituted ketones and 2,6-disubstituted 4-trifluoromethylpyridines based on the reaction of trifluoromethyl ketones with enamines or iminesKazumasa Funabiki,Akie Isomura,Yoshihiro Yamaguchi,Wataru Hashimoto,Kei Matsunaga,Katsuyoshi Shibata,Masaki Matsui J. Chem. Soc. Perkin Trans. 1 2001 2578
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Kanumuri Ramesh Reddy,Jianbing Jiang,Michael Krayer,Michelle A. Harris,Joseph W. Springer,Eunkyung Yang,Jieying Jiao,Dariusz M. Niedzwiedzki,Dinesh Pandithavidana,Pamela S. Parkes-Loach,Christine Kirmaier,Paul A. Loach,David F. Bocian,Dewey Holten,Jonathan S. Lindsey Chem. Sci. 2013 4 2036
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Robert N. Hanson,Edward Hua,David Labaree,Richard B. Hochberg,Kyle Proffitt,John M. Essigmann,Robert G. Croy Org. Biomol. Chem. 2012 10 8501
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Yu Li,Guiquan Xia,Qi Guo,Li Wu,Shizhen Chen,Zhigang Yang,Wei Wang,Zhong-Yin Zhang,Xin Zhou,Zhong-Xing Jiang Med. Chem. Commun. 2016 7 1672
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